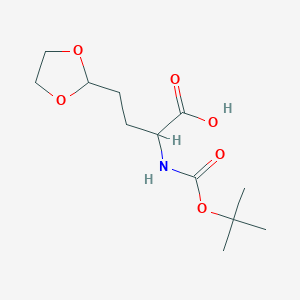

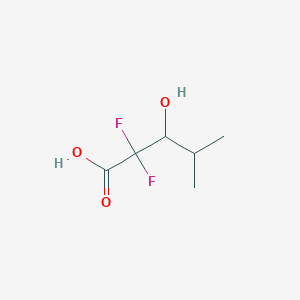

![molecular formula C25H18N2O3 B2820414 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-18-8](/img/structure/B2820414.png)

3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been widely studied due to their broad range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . For example, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the structure of the molecule, including the types of atoms present and their connectivity .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied, depending on the specific substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents present on the pyrimidine ring. For example, the presence of electron-donating substituents at position 4 can significantly affect the reactivity of the molecule .Applications De Recherche Scientifique

Anticancer Properties

Kyselakyrin has demonstrated promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by inducing apoptosis (programmed cell death) and inhibiting cancer cell proliferation. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic use .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and neurodegenerative conditions. Kyselakyrin has shown anti-inflammatory effects by modulating key inflammatory pathways. Its ability to suppress pro-inflammatory cytokines and enzymes makes it an interesting candidate for drug development .

Antioxidant Properties

Oxidative stress contributes to aging, cardiovascular diseases, and neurodegenerative disorders. Kyselakyrin exhibits antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. Researchers are exploring its potential as a natural antioxidant agent .

Neuroprotective Effects

The compound’s unique structure suggests possible interactions with neuronal receptors. Studies have indicated neuroprotective properties, including enhancing neuronal survival and reducing neuroinflammation. Investigating its role in neurodegenerative diseases like Alzheimer’s and Parkinson’s is an ongoing area of research .

Antimicrobial Activity

Kyselakyrin displays antimicrobial effects against bacteria, fungi, and parasites. Researchers have investigated its potential as an alternative to conventional antibiotics. Its mode of action involves disrupting microbial membranes and inhibiting essential enzymes .

Synthetic Applications

Beyond its biological activities, Kyselakyrin serves as a valuable synthetic intermediate. Researchers have utilized it to construct more complex heterocyclic compounds. Its adaptable structure allows for diverse modifications, making it a versatile building block in organic synthesis .

Safety And Hazards

Orientations Futures

The study of pyrido[2,3-d]pyrimidines is a rapidly growing area of research due to their wide range of biological activities . Future research may focus on the development of new synthetic methods, the exploration of their biological activities, and the optimization of their properties for therapeutic applications .

Propriétés

IUPAC Name |

2-phenyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O3/c28-22-19-13-7-8-14-20(19)30-24-21(22)25(29)27(16-15-17-9-3-1-4-10-17)23(26-24)18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORABKCSBBZNNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)

![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)

![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)

![Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2820337.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820350.png)

![1,3-dimethyl-5-(3-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2820353.png)